4-壬基苯甲酸

描述

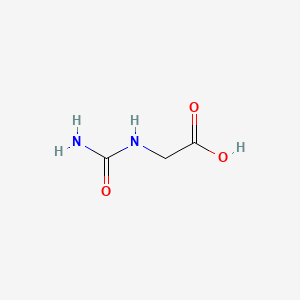

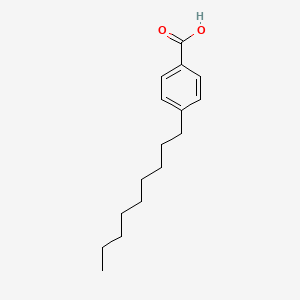

4-Nonylbenzoic acid is a chemical compound with the molecular formula C16H24O2 . It is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates and is also used in the preparation of medicinal compounds .

Synthesis Analysis

The synthesis of 4-Nonylbenzoic acid involves the use of magnesium turnings, 1-bromononane, ferric acetylacetonate, tetrahydrofuran (THF), and N-methylpyrrolidinone (NMP). The process involves the creation of nonylmagnesium bromide, which is then used to react with 4-chlorobenzoic acid methyl ester .Molecular Structure Analysis

The molecular structure of 4-Nonylbenzoic acid consists of 16 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . It has a molar volume of 250.3±3.0 cm^3, a polar surface area of 37 Å^2, and a polarizability of 29.8±0.5 x 10^-24 cm^3 .Physical And Chemical Properties Analysis

4-Nonylbenzoic acid has a density of 1.0±0.1 g/cm^3, a boiling point of 374.3±21.0 °C at 760 mmHg, and a flash point of 179.8±16.7 °C . It has a molar refractivity of 75.2±0.3 cm^3, and a surface tension of 38.7±3.0 dyne/cm .科学研究应用

Organic Synthesis

4-Nonylbenzoic acid is used in organic synthesis . It is prepared through iron-catalyzed cross-coupling reactions of aryl- and heteroaryl halides and -sulfonates . This process is notable for its high yields with Grignard reagents, exceptionally fast reaction rates at (or below) room temperature, ready scalability, convenient ligand-free conditions, and a surprisingly large tolerance vis-à-vis a number of functional groups that are susceptible to uncatalyzed attack by Grignard reagents .

Material Chemistry

The demand for efficient procedures for cross-coupling in material chemistry has led to the use of 4-Nonylbenzoic acid . The development of innovative new concepts that enrich the portfolio of the practitioner and even challenge organopalladium catalysis in certain ways has been largely driven by the needs of the life sciences and material chemistry .

Transition Metal Catalysis

4-Nonylbenzoic acid plays a role in the development of early transition metals in lieu of palladium (or other noble metals) for cross-coupling chemistry . Utilitarian arguments render iron a particularly attractive candidate, because it is cheap, abundant, readily available, environmentally benign and hardly toxic for humans .

Homogeneous Organoiron Catalysis

Research into homogeneous organoiron catalysis holds the promise of opening entirely new fields of application by leveraging the unique chemical properties of this element in the midst of the periodic table . 4-Nonylbenzoic acid is a component of this research .

Liquid Crystalline Materials

4-Nonylbenzoic acid is a component of liquid crystalline materials . This application captures the state of development of iron catalysis well .

安全和危害

未来方向

While specific future directions for 4-Nonylbenzoic acid are not mentioned in the search results, it is noted that it is a component of liquid crystalline materials . This suggests potential applications in the field of materials science, particularly in the development of new liquid crystal displays or other optoelectronic devices.

作用机制

Target of Action

It is known that 4-nonylbenzoic acid is a component of liquid crystalline materials , suggesting that it may interact with certain molecular structures within these materials.

Mode of Action

It is known that the compound can be synthesized through iron-catalyzed cross-coupling reactions . This suggests that 4-Nonylbenzoic acid may interact with its targets through similar chemical reactions.

Pharmacokinetics

The compound’s high yields with grignard reagents bearing ß-hydrogen atoms, exceptionally fast reaction rates at or below room temperature, ready scalability, convenient ligand-free conditions, and a surprisingly large tolerance vis-à-vis a number of functional groups that are susceptible to uncatalyzed attack by grignard reagents suggest that it may have favorable pharmacokinetic properties .

属性

IUPAC Name |

4-nonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRVNGMVEBEPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191664 | |

| Record name | Benzoic acid, p-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nonylbenzoic acid | |

CAS RN |

38289-46-2 | |

| Record name | 4-Nonylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38289-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-nonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthesis route for 4-Nonylbenzoic Acid as described in the research?

A1: The synthesis of 4-Nonylbenzoic Acid involves a Grignard reaction. [] First, 1-Bromononane is converted to Nonylmagnesium bromide. This Grignard reagent then reacts with 4-Chlorobenzoic acid methyl ester in a cross-coupling reaction facilitated by an iron catalyst. [] While the abstract doesn't explicitly detail the final steps, the process likely involves hydrolysis of the resulting ester intermediate to yield 4-Nonylbenzoic acid.

Q2: Are there any specific challenges or considerations mentioned regarding the synthesis of 4-Nonylbenzoic Acid?

A2: The abstract mentions "waste disposal" as a keyword. [] This suggests that the synthesis of 4-Nonylbenzoic Acid may involve reagents or produce byproducts with potential environmental hazards. This highlights the importance of responsible waste management practices during the synthesis process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)